Ebastine N-Oxide
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Overview
Description
Ebastine N-Oxide is a derivative of Ebastine, a second-generation H1-receptor antagonist . It is used in research and has the molecular formula C32H39NO3 and a molecular weight of 485.66 .
Synthesis Analysis
Ebastine is synthesized from 1-[4-(1,1-Dimethylethyl) phenyl]-4-(4-hydroxy piperidin-1-yl) butan-1-one and diphenyl methanol . The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds .Molecular Structure Analysis
The molecular structure of Ebastine N-Oxide consists of a benzhydryloxy group, a piperidin-1-ium-1-yl group, and a tert-butylphenyl butan-1-one group . The structure is complex and contributes to its unique properties .Scientific Research Applications
1. Bioavailability Improvement and Allergic Conditions
Ebastine N-Oxide, primarily known for treating allergic conditions, has been the focus of research for improving bioavailability. A study developed polymeric nanoparticles to enhance the solubility and dissolution rate of Ebastine (EBT), a histamine receptor antagonist. This formulation resulted in a significant increase in in-vitro dissolution, indicating that such nanoparticles could be effective in improving the drug's bioavailability for allergic conditions (Ali & Rajab, 2023).
2. Microbial Oxidation for Metabolite Production
Research on microbial oxidation of Ebastine has been conducted to produce carebastine, an active metabolite. This biotransformation was achieved using specific microorganisms, optimizing the yield of carebastine, a valuable substance in the pharmacological profile of Ebastine (Schwartz et al., 1996).
3. Enhancement of Solubility and Oral Bioavailability
Another study focused on improving the aqueous solubility and oral bioavailability of Ebastine by preparing bilosomes, a type of nano-carrier system. The formulation achieved a significant increase in solubility and exhibited improved drug release behavior, suggesting a potential for enhanced therapeutic efficacy (Islam et al., 2020).
4. Crystal and Molecular Structure Analysis
The crystal and molecular structure of Ebastine was investigated using single-crystal X-ray diffraction. This study provides detailed insights into the molecular arrangement, which is crucial for understanding its pharmacological properties and further drug development (Sharma, Prasher, & Tiwari, 2015).
5. Topical Delivery for Allergic Contact Dermatitis
A study on the topical delivery of Ebastine for allergic contact dermatitis (ACD) treatment demonstrated the efficacy of ebastine-loaded solid lipid nanoparticles in a hydrogel form. This approach aimed to alleviate the systemic side effects of oral administration and improve the treatment of ACD (Kazim et al., 2021).
Future Directions
Ebastine and its derivatives, including Ebastine N-Oxide, continue to be subjects of research. For instance, there is ongoing research into improving the bioavailability of Ebastine . It’s likely that future research will continue to explore the properties and potential applications of Ebastine N-Oxide.
properties
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ebastine N-Oxide | |
CAS RN |
1429071-63-5 |
Source
|
Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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